REACTION_CXSMILES
|
[CH:1]1[C:14]2[CH:13]3[CH2:15][CH:16]([CH2:17]O)[CH:6]([C:7]4[C:12]3=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:5]=2[CH:4]=[CH:3][CH:2]=1.N1C=CN=C1.ClP(C1C=CC=CC=1)C1C=CC=CC=1.[Br:38]Br>C1(C)C=CC=CC=1>[Br:38][CH2:17][CH:16]1[CH:6]2[C:5]3[CH:4]=[CH:3][CH:2]=[CH:1][C:14]=3[CH:13]([C:12]3[C:7]2=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:15]1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3C4=CC=CC=C4C(C12)CC3CO
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% sodium hydroxide (50 ml) and water (50 ml)
|
Type
|
CUSTOM
|
Details
|
The toluene was removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1:1 methylene chloride/hexane
|
Type
|
WASH
|
Details
|
The column was eluted with 1:1 methylene chloride/hexane
|
Type
|
CUSTOM
|
Details
|
the eluant removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrCC1CC2C3=CC=CC=C3C1C=1C=CC=CC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |